molecular formula C11H6ClNO4 B11862940 5-Chloroquinoline-2,4-dicarboxylic acid CAS No. 62482-33-1

5-Chloroquinoline-2,4-dicarboxylic acid

Cat. No.: B11862940
CAS No.: 62482-33-1
M. Wt: 251.62 g/mol
InChI Key: VSDOPAANGALBJB-UHFFFAOYSA-N
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Description

5-Chloroquinoline-2,4-dicarboxylic acid (CAS 62482-33-1) is an organic compound with the molecular formula C11H6ClNO4 and a molecular weight of 251.62 g/mol . This carboxylic acid-functionalized quinoline derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The compound is of significant interest for researchers developing inhibitors of Fibroblast Activation Protein (FAP), a target implicated in a range of diseases . Its structural features, including the chloroquinoline core and dicarboxylic acid groups, make it a versatile precursor for the design and synthesis of novel therapeutic agents. Research indicates potential applications in investigating treatments for cancer (including breast, colon, ovarian, pancreatic, renal, and lung cancers), fibrotic disorders, chronic inflammatory conditions such as rheumatoid arthritis, and diseases involving tissue remodeling . The compound is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with care and refer to the Safety Data Sheet for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

62482-33-1

Molecular Formula

C11H6ClNO4

Molecular Weight

251.62 g/mol

IUPAC Name

5-chloroquinoline-2,4-dicarboxylic acid

InChI

InChI=1S/C11H6ClNO4/c12-6-2-1-3-7-9(6)5(10(14)15)4-8(13-7)11(16)17/h1-4H,(H,14,15)(H,16,17)

InChI Key

VSDOPAANGALBJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=CC(=N2)C(=O)O)C(=O)O

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies

Reactions at Carboxylic Acid Functionalities

The two carboxylic acid groups at the C2 and C4 positions of the quinoline (B57606) ring are primary sites for reactions such as esterification, amidation, and decarboxylation. The electronic nature of the quinoline ring influences the acidity and reactivity of these carboxyl groups.

The conversion of the carboxylic acid groups in 5-Chloroquinoline-2,4-dicarboxylic acid to esters is a fundamental derivatization strategy. This transformation is typically achieved through several established methods, each with its own mechanism and suitability depending on the substrate's sensitivity.

Fischer-Speier Esterification: This classic method involves reacting the dicarboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium-driven process, and to achieve high yields, water, a byproduct, is typically removed. masterorganicchemistry.comchemguide.co.uk

The mechanism proceeds via several reversible steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack by Alcohol: The alcohol molecule acts as a nucleophile and attacks the activated carbonyl carbon. masterorganicchemistry.comyoutube.com

Proton Transfer: A proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.combyjus.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water. masterorganicchemistry.com

Deprotonation: The protonated ester is deprotonated by a base (like the alcohol or HSO₄⁻) to regenerate the acid catalyst and yield the final ester product. chemguide.co.uk

For dicarboxylic acids, this process can occur at both carboxyl groups to form a diester. However, for some substituted quinoline carboxylic acids, Fischer-Speier conditions have been reported to be low-yielding, potentially due to the steric hindrance or electronic effects of the quinoline core. nih.gov

Steglich Esterification: For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. researchgate.net This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). researchgate.netcommonorganicchemistry.com This method is effective for forming esters from a wide range of alcohols, including tertiary alcohols. commonorganicchemistry.com

Alkylation with Alkyl Halides: Another approach involves the conversion of the dicarboxylic acid into its corresponding dicarboxylate salt (e.g., using a base like cesium carbonate, Cs₂CO₃), followed by nucleophilic substitution with an alkyl halide, such as iodomethane (B122720) (MeI). nih.govcommonorganicchemistry.com This method avoids acidic conditions entirely. Similarly, reagents like TMS-diazomethane have been successfully used for the methyl esterification of related quinoline carboxylic acids when other methods failed. nih.gov

Esterification MethodKey ReagentsTypical ConditionsAdvantagesPotential Challenges for Substrate
Fischer-Speier EsterificationExcess Alcohol (e.g., MeOH, EtOH), Strong Acid Catalyst (e.g., H₂SO₄)Reflux temperature, removal of waterInexpensive reagents, suitable for simple alcohols. commonorganicchemistry.comHarsh acidic conditions, potential for low yields with sterically hindered substrates. nih.gov
Steglich EsterificationCarbodiimide (DCC or EDC), DMAP, AlcoholRoom temperature, aprotic solvent (e.g., DCM)Mild conditions, suitable for acid-sensitive substrates and complex alcohols. researchgate.netcommonorganicchemistry.comRequires stoichiometric coupling agents, byproduct removal (e.g., DCU).
Alkylation of Carboxylate SaltBase (e.g., Cs₂CO₃, K₂CO₃), Alkyl Halide (e.g., MeI)Aprotic solvent (e.g., DMF, Acetone)Avoids strong acids, good for simple alkyl esters. nih.govPotential for O- vs. C-alkylation in some systems, halide reactivity.

The synthesis of diamides from this compound involves coupling the carboxylic acid groups with primary or secondary amines. This transformation is crucial in medicinal chemistry as the amide bond is a key feature in many biologically active molecules. nih.govresearchgate.net

Direct condensation of carboxylic acids and amines is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". lookchemmall.com

Using Coupling Agents: A wide variety of coupling agents have been developed for amide bond formation. Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient for the amidation of carboxylate salts. researchgate.net The general procedure involves reacting the dicarboxylic acid with the amine in the presence of the coupling agent and a non-nucleophilic base, such as Hünig's base (N,N-diisopropylethylamine). researchgate.net

Catalytic Direct Amidation: Modern sustainable methods focus on the direct synthesis of amides using catalysts that can tolerate the water produced during the reaction. nih.govacs.org Heterogeneous Lewis acid catalysts, such as niobium pentoxide (Nb₂O₅), have been shown to be effective for the direct amidation of dicarboxylic acids. nih.govacs.org The reaction is typically carried out at elevated temperatures in a solvent like o-xylene, which allows for the removal of water. acs.org The Nb₂O₅ catalyst is notable for its water- and base-tolerant properties. nih.gov

The general mechanism for Lewis acid-catalyzed amidation involves the coordination of the catalyst to the carbonyl oxygen of the carboxylic acid, which activates the carbonyl group towards nucleophilic attack by the amine. acs.org

Amidation MethodKey ReagentsTypical ConditionsMechanism Highlights
Coupling Agent-MediatedCoupling Agent (e.g., HBTU, EDC), Amine, Base (e.g., DIPEA)Room temperature, aprotic solvent (e.g., DMF, DCM)In situ activation of carboxylic acid to a more reactive species (e.g., active ester) followed by nucleophilic attack by the amine. researchgate.net
Lewis Acid CatalysisCatalyst (e.g., Nb₂O₅), AmineHigh temperature (e.g., 135°C), solvent (e.g., o-xylene)Activation of the carbonyl group by coordination to the Lewis acidic metal center, facilitating direct attack by the amine. nih.govacs.org

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide (CO₂), can be a significant reaction pathway for dicarboxylic acids, particularly under harsh conditions like high temperatures. researchgate.net For this compound, selective mono-decarboxylation or complete di-decarboxylation could potentially be achieved.

Aromatic carboxylic acids are known to undergo decarboxylation in high-temperature water. researchgate.net This process can sometimes be an unwanted side reaction during syntheses in hydrothermal conditions. researchgate.net Copper-catalyzed protodecarboxylation is a common method for aromatic carboxylic acids, often requiring a catalyst like copper(I) oxide and a ligand such as 1,10-phenanthroline (B135089) under microwave irradiation. organic-chemistry.org

More recently, photoredox catalysis has emerged as a mild method for the decarboxylation of carboxylic acids. organic-chemistry.org These reactions often proceed via radical intermediates. Enzymatic methods have also been explored for the decarboxylation of dicarboxylic acids, where a photodecarboxylase can convert the substrate into a shortened alkane via a mono-acid intermediate. d-nb.infonih.gov While this specific enzymatic pathway may not be directly applicable to the aromatic quinoline core, it highlights the stepwise nature of dicarboxylic acid decarboxylation. nih.gov The specific pathway for this compound would depend on the conditions, with the potential for selective removal of one carboxyl group over the other based on steric and electronic factors.

Reactions Involving the Chloro Substituent

The chlorine atom at the C5 position is attached to an aromatic ring and can be replaced via nucleophilic aromatic substitution or engaged in metal-catalyzed cross-coupling reactions.

The replacement of the chloro group by a nucleophile is a key reaction for modifying the quinoline core. This reaction on electron-deficient heteroaromatic rings like quinoline typically proceeds through the nucleophilic aromatic substitution (SₙAr) mechanism. nih.gov

The SₙAr mechanism is a two-step addition-elimination process: youtube.com

Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitrogen atom in the quinoline ring. researchgate.net

Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion). youtube.com

The rate of SₙAr reactions is enhanced by the presence of electron-withdrawing groups on the aromatic ring, as they help to stabilize the negatively charged Meisenheimer complex. youtube.com In this compound, the quinoline nitrogen and the two carboxylic acid groups (or their ester/amide derivatives) act as strong electron-withdrawing groups, thus activating the ring towards nucleophilic attack. The reaction is feasible with a variety of nucleophiles, including amines, alkoxides, and thiolates. nih.gov

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the chloro-substituted position. mdpi.comnih.gov Common examples include the Suzuki, Heck, and Sonogashira reactions. nih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, suitable catalyst systems have been developed to facilitate their use. organic-chemistry.org

For these reactions to be successful with this compound, it is often necessary to first protect the acidic protons of the carboxylic acid groups, for example, by converting them to methyl or ethyl esters. nih.gov This prevents interference with the organometallic reagents used in the coupling cycle.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov This is a versatile method for forming new C-C bonds to introduce aryl or vinyl substituents.

Heck Coupling: This reaction couples the aryl chloride with an alkene under the catalysis of a palladium complex to form a substituted alkene.

Sonogashira Coupling: This reaction creates a C-C bond between the aryl chloride and a terminal alkyne, utilizing a dual catalyst system of palladium and copper. nih.gov

These cross-coupling reactions provide extensive opportunities to diversify the structure of the 5-chloroquinoline (B16772) scaffold, attaching a wide array of new functional groups and building blocks. nih.govrsc.org

Transformations of the Quinoline Nitrogen Atom

N-alkylation and N-acylation are fundamental reactions for the functionalization of nitrogen-containing heterocycles. These reactions introduce alkyl or acyl groups onto the nitrogen atom, which can significantly alter the molecule's physical, chemical, and biological properties.

N-Alkylation of quinolines typically involves the reaction with alkyl halides, sulfates, or other alkylating agents. The reaction proceeds via a nucleophilic attack of the quinoline nitrogen on the electrophilic carbon of the alkylating agent. For quinoline derivatives bearing electron-withdrawing groups, harsher reaction conditions, such as the use of stronger alkylating agents or higher temperatures, may be required to achieve successful N-alkylation. Ethylation studies on substituted 3-ethoxycarbonyl-4-oxo-quinolines have shown that N-alkylated products are selectively formed. rsc.org A one-pot tandem reduction of quinolines followed by reductive alkylation with aldehydes has also been demonstrated as a step-economical synthesis of N-alkyl tetrahydroquinolines. acs.org

N-Acylation of quinolines is generally more challenging than N-alkylation due to the reduced basicity of the nitrogen atom and the potential for the resulting N-acylquinolinium salt to be a potent acylating agent itself. However, under appropriate conditions with highly reactive acylating agents like acyl chlorides or anhydrides, N-acylation can be achieved.

Reagent TypeGeneral ExampleExpected Product with Quinoline Scaffold
Alkyl HalideMethyl Iodide (CH₃I)N-Methylquinolinium Iodide
Alkyl SulfateDimethyl Sulfate ((CH₃)₂SO₄)N-Methylquinolinium Methylsulfate
Acyl ChlorideAcetyl Chloride (CH₃COCl)N-Acetylquinolinium Chloride
Acyl AnhydrideAcetic Anhydride ((CH₃CO)₂O)N-Acetylquinolinium Acetate

Quaternization is a specific type of N-alkylation where the nitrogen atom of the quinoline ring is converted into a quaternary ammonium salt, known as a quinolinium salt. This transformation results in a permanent positive charge on the nitrogen atom, which significantly alters the electronic properties of the molecule. Quaternization is typically achieved by reacting the quinoline with an excess of a reactive alkylating agent, such as an alkyl halide or tosylate. google.com

The resulting quinolinium salts are often more reactive towards nucleophiles and can participate in a variety of subsequent transformations. The positive charge on the nitrogen atom activates the quinoline ring, particularly at the 2- and 4-positions, making them susceptible to nucleophilic attack. This enhanced reactivity is a key feature exploited in various synthetic strategies.

Formation of Complex Molecular Architectures

The derivatization of the quinoline nitrogen can serve as a gateway to the construction of more complex, fused heterocyclic systems. Quaternization, in particular, generates reactive intermediates that can undergo further reactions to form polycyclic structures.

Cyclocondensation reactions involving quinolinium salts can lead to the formation of novel fused heterocyclic systems. These reactions typically involve the reaction of an N-alkylated quinolinium salt with a binucleophile. The quaternized nitrogen activates the adjacent positions of the quinoline ring, facilitating an initial nucleophilic attack, followed by an intramolecular cyclization and condensation to form a new ring fused to the quinoline core. For example, cyclocondensation reactions have been used to synthesize polyazaheterocycles. beilstein-journals.orgnih.gov Recent developments have highlighted the annulation reactions of various quinolinium salts to obtain different fused heterocyclic compounds. thieme-connect.com

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. researchgate.netrsc.orgrsc.org Quinolines and their derivatives are often utilized as scaffolds in MCRs to generate diverse molecular libraries. mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier, non-destructive analytical technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Chloroquinoline-2,4-dicarboxylic acid, a comprehensive NMR analysis is essential for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum is expected to display distinct signals corresponding to the aromatic protons on the quinoline (B57606) core and the acidic protons of the two carboxylic acid groups. The protons on the benzene (B151609) portion of the quinoline ring (H-6, H-7, and H-8) would appear as a complex multiplet system due to spin-spin coupling. The lone proton on the pyridine (B92270) ring (H-3) would likely appear as a singlet. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing effects of the chlorine atom at the C-5 position and the two carboxylic acid groups at the C-2 and C-4 positions. The acidic protons of the carboxylic acids are expected to appear as broad singlets at a significantly downfield chemical shift (typically >10 ppm), a characteristic feature for such functional groups. libretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
H-3 7.8 - 8.2 s
H-6 7.5 - 7.9 m
H-7 7.5 - 7.9 m
H-8 8.0 - 8.4 m
2-COOH >10 br s
4-COOH >10 br s

Note: These are predicted values and may differ from experimental results. s = singlet, m = multiplet, br s = broad singlet.

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. For this compound, eleven distinct signals are expected, corresponding to the nine carbons of the quinoline ring and the two carboxyl carbons.

Specific experimental ¹³C NMR data for this compound is not publicly documented. The predicted chemical shifts would reflect the electronic environment of each carbon atom. The carbons bearing the carboxylic acid groups (C-2 and C-4) and the chlorine atom (C-5) would be significantly influenced. The carboxyl carbons (C-11 and C-12) are expected to resonate at the lowest field (typically in the 160-180 ppm range), which is characteristic of carboxylic acids. wisc.edu The remaining aromatic carbons would appear in the approximate range of 120-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C-2 145 - 155
C-3 120 - 130
C-4 140 - 150
C-4a 125 - 135
C-5 130 - 140
C-6 125 - 135
C-7 125 - 135
C-8 120 - 130
C-8a 145 - 155
2-COOH 165 - 175
4-COOH 165 - 175

Note: These are predicted values and may differ from experimental results.

To overcome the complexities of one-dimensional spectra and provide definitive structural assignments, two-dimensional (2D) NMR techniques are indispensable. For a molecule like this compound, several 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to establish the connectivity between adjacent protons, particularly within the substituted benzene ring (H-6, H-7, H-8).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

While specific 2D NMR data for this compound is not available, the application of these techniques is a standard and essential procedure for the structural elucidation of such complex heterocyclic compounds.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. These methods are highly sensitive to the presence of specific functional groups, making them powerful tools for structural characterization.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions between vibrational energy levels. The resulting spectrum is a unique fingerprint of the molecule, with characteristic absorption bands corresponding to specific functional groups.

Although an experimental FT-IR spectrum for this compound is not published, key absorptions can be predicted based on its structure. The most prominent features would arise from the carboxylic acid groups. A very broad O-H stretching band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the hydrogen-bonded dimers of carboxylic acids. libretexts.org The C=O stretching vibration of the carboxyl group would give rise to a strong, sharp absorption band around 1700-1725 cm⁻¹. Vibrations associated with the chloro-substituted quinoline ring, including C=C and C=N stretching, would appear in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the lower frequency region of the spectrum (typically 600-800 cm⁻¹).

Table 3: Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
O-H stretch (Carboxylic acid) 2500 - 3300 Strong, Broad
C-H stretch (Aromatic) 3000 - 3100 Medium
C=O stretch (Carboxylic acid) 1700 - 1725 Strong
C=C / C=N stretch (Aromatic ring) 1400 - 1600 Medium-Strong
C-O stretch / O-H bend 1200 - 1400 Medium
C-Cl stretch 600 - 800 Medium

Note: These are predicted values and may differ from experimental results.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations.

Specific Raman spectral data for this compound could not be located in surveyed literature. A predicted Raman spectrum would be dominated by the vibrations of the aromatic quinoline ring system. The symmetric stretching vibrations of the C=C bonds in the rings would be expected to produce strong Raman signals. In contrast to FT-IR, the C=O stretching of the carboxylic acid might be weaker, while the O-H stretch is typically very weak and difficult to observe in Raman spectra. The C-Cl stretch would also be Raman active. This complementary information is vital for a complete vibrational analysis of the molecule.

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of conjugated systems like this compound. The spectrum is characterized by absorption bands that arise from the promotion of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this molecule, the primary chromophore is the quinoline ring system, which is a bicyclic aromatic heterocycle.

The electronic transitions in such aromatic systems are typically of two main types: π→π* and n→π* transitions. libretexts.org

π→π Transitions:* These are high-energy transitions involving the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of conjugated systems and result in strong absorption bands. For quinoline derivatives, multiple π→π* transitions are expected, often appearing in the UV region between 200 and 350 nm. researchgate.netcopernicus.org

n→π Transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom or the oxygen atoms of the carboxylic groups, to an antibonding π* orbital. libretexts.org These transitions are generally lower in energy and have significantly lower intensity (molar absorptivity) compared to π→π* transitions. rsc.org They may appear as a shoulder on the longer-wavelength side of the main π→π* absorption bands.

The presence of substituents on the quinoline ring—the chloro group and two carboxylic acid groups—influences the position and intensity of these absorption bands. The chloro group, acting as an auxochrome, can cause a slight red-shift (bathochromic shift) of the absorption maxima. The carboxylic acid groups, particularly when deprotonated, can also modify the electronic distribution and affect the absorption spectrum.

Transition TypeOrbitals InvolvedExpected Wavelength Range (nm)Molar Absorptivity (ε)
π → ππ (bonding) → π (antibonding)200 - 350High (~10,000 L mol⁻¹ cm⁻¹)
n → πn (non-bonding) → π (antibonding)> 300Low (< 2000 L mol⁻¹ cm⁻¹)

The UV-Vis absorption spectrum of this compound is directly correlated with its electronic structure, specifically the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aps.org The energy of the absorbed photon during the lowest-energy electronic transition (often the HOMO→LUMO transition) corresponds to this energy gap.

The extensive π-conjugated system of the quinoline ring results in a relatively small HOMO-LUMO gap, allowing for absorption in the UV region. The molecular orbitals involved in these transitions are distributed over the entire aromatic system. iphy.ac.cn

Substituents play a critical role in modulating this energy gap:

Carboxylic Acid Groups: These are electron-withdrawing groups that can lower the energy of both the HOMO and LUMO. Their net effect on the energy gap and the resulting absorption wavelength depends on their position and interaction with the quinoline ring's π-system.

Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to model the molecular orbitals and predict the electronic transitions, providing a deeper understanding of the correlation between the observed UV-Vis spectrum and the molecule's electronic structure. dntb.gov.ua

Mass Spectrometry for Molecular Structure Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. mdpi.com However, this compound is a non-volatile and thermally labile compound due to its two polar carboxylic acid groups. Direct analysis by GC-MS is therefore not feasible as it would likely lead to decomposition in the hot injector port rather than volatilization.

To make the compound amenable to GC-MS analysis, a chemical derivatization step is necessary. nih.gov A common approach is esterification, for example, reacting the dicarboxylic acid with an alcohol (like methanol (B129727) in the presence of an acid catalyst) to convert the carboxylic acid groups into their corresponding methyl esters (e.g., Dimethyl 5-chloroquinoline-2,4-dicarboxylate). This derivative is significantly more volatile and thermally stable.

Once the derivative is introduced into the mass spectrometer (typically via electron ionization, EI), it undergoes fragmentation. The resulting mass spectrum would show a molecular ion peak (M⁺·) corresponding to the derivatized molecule, and a series of fragment ions that provide structural information. nih.gov The fragmentation pattern would likely involve:

Loss of a methoxy (B1213986) group (-OCH₃) from one of the ester functions.

Loss of a carbomethoxy group (-COOCH₃).

Sequential loss of both ester groups.

Fragmentation of the quinoline ring, which can involve the loss of HCN or chlorine. rsc.org

Rearrangement reactions can also occur. researchgate.net

Ion DescriptionProposed FragmentationExpected m/z (for dimethyl ester derivative)
Molecular Ion [M]⁺·Dimethyl 5-chloroquinoline-2,4-dicarboxylate295/297 (Cl isotope pattern)
[M - 31]⁺Loss of ·OCH₃264/266
[M - 59]⁺Loss of ·COOCH₃236/238
[M - 62]⁺Loss of 2 x ·OCH₃233/235
Quinoline Ring FragmentsLoss of HCN, Cl, etc.Various

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of polar, non-volatile compounds like this compound, as it does not require derivatization. researchgate.netnih.gov The compound can be separated from a mixture using a suitable reversed-phase LC column with a mobile phase consisting of an aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve peak shape. mdpi.com

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an Electrospray Ionization (ESI) source. For a dicarboxylic acid, ESI in negative ion mode is highly effective, as the acidic protons are easily removed. mdpi.com

The resulting mass spectrum would be expected to show:

The deprotonated molecular ion [M-H]⁻: This would be the most abundant ion in the full scan spectrum, confirming the molecular weight of the compound. Its m/z value would be 266 (for the ³⁵Cl isotope).

The doubly deprotonated ion [M-2H]²⁻: Depending on the ESI source conditions, an ion corresponding to the loss of both carboxylic protons may be observed at an m/z of 132.5.

Fragment Ions: By employing tandem mass spectrometry (MS/MS), the [M-H]⁻ ion can be fragmented to provide further structural confirmation. nih.gov A characteristic fragmentation pathway for carboxylic acids is the neutral loss of carbon dioxide (CO₂, 44 Da), a process known as decarboxylation. lew.ro Sequential loss of two CO₂ molecules would be a strong indicator of the dicarboxylic acid structure.

Ion DescriptionIonization/FragmentationExpected m/z (³⁵Cl isotope)
[M-H]⁻ESI Negative Mode266
[M-H-CO₂]⁻MS/MS Fragmentation222
[M-H-2CO₂]⁻MS/MS Fragmentation178
[M-2H]²⁻ESI Negative Mode132.5
Isotope Peak [M+2-H]⁻ESI Negative Mode268 (due to ³⁷Cl)

Fragmentation Pattern Interpretation

The interpretation of the mass spectrometry fragmentation pattern of this compound is crucial for its structural confirmation. While specific experimental data for this exact compound is not detailed in the available literature, a probable fragmentation pathway can be inferred based on the characteristic behavior of chloroquinolines and dicarboxylic acids upon ionization. nih.govnih.gov

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would likely undergo initial fragmentation events centered around the carboxylic acid groups, which are the most labile parts of the structure. libretexts.orgresearchgate.net Common fragmentation pathways for dicarboxylic acids include the sequential loss of water (H₂O), carbon monoxide (CO), and carboxyl groups (COOH). nih.govlibretexts.orgresearchgate.net

Key fragmentation steps for this compound are expected to include:

Decarboxylation: The primary and most prominent fragmentation would involve the loss of one or both carboxyl groups as carbon dioxide (CO₂), leading to significant peaks at [M-44]⁺ and [M-88]⁺.

Loss of Water: A peak corresponding to [M-18]⁺ could be observed, resulting from the elimination of a water molecule, particularly from the interaction of the two adjacent carboxylic acid groups.

Cleavage of the Chloro Group: Fragmentation involving the loss of a chlorine radical (Cl•) or a molecule of hydrogen chloride (HCl) is a characteristic pathway for chlorinated aromatic compounds.

Ring Fission: At higher collision energies, fragmentation of the quinoline ring system itself may occur, leading to a more complex pattern of lower mass ions.

The interplay of these pathways would generate a unique mass spectrum, allowing for the unambiguous identification of the compound.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (Molecular Weight: 251.62 g/mol )

Fragment Ion Mass Loss Proposed Structure of Fragment
[M-H₂O]⁺ 18 Ion resulting from water elimination
[M-CO₂]⁺ 44 Ion from the loss of one carboxyl group
[M-COOH]⁺ 45 Ion from the cleavage of a carboxyl radical
[M-2CO₂]⁺ 88 Ion from the loss of both carboxyl groups

X-ray Diffraction Studies

X-ray diffraction studies are indispensable for the definitive determination of the three-dimensional structure of this compound in the solid state.

Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination

The analysis would yield crucial data including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise position of each atom in the asymmetric unit, which allows for the calculation of intramolecular bond lengths and angles. mdpi.com

Based on related quinoline carboxylic acid structures, it is expected that the quinoline ring system would be largely planar. mdpi.comnih.gov The orientation of the two carboxylic acid groups relative to the quinoline plane would be a key structural feature, likely influenced by the formation of intra- or intermolecular hydrogen bonds. mdpi.com

Table 2: Illustrative Crystal Data and Structure Refinement Parameters

Parameter Example Value
Empirical formula C₁₁H₆ClNO₄
Formula weight 251.62
Crystal system Monoclinic
Space group P2₁/c
a (Å) 7.5
b (Å) 15.2
c (Å) 9.8
β (°) 105.5
Volume (ų) 1075
Z 4
Final R indices [I>2σ(I)] R₁ = 0.045, wR₂ = 0.120

Note: This table is for illustrative purposes to show typical data obtained from an SCXRD experiment.

Analysis of Hydrogen Bonding Networks and Supramolecular Interactions

The presence of two carboxylic acid groups and a quinoline nitrogen atom makes this compound a versatile building block for constructing intricate supramolecular architectures through hydrogen bonding. nih.govnih.gov The carboxylic acid groups are strong hydrogen bond donors (-OH) and acceptors (C=O), while the quinoline nitrogen is a hydrogen bond acceptor.

Analysis of the crystal structure would likely reveal:

Carboxylic Acid Dimers: A common and robust supramolecular synthon is the formation of centrosymmetric dimers between two carboxylic acid molecules via a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif.

Acid-Pyridine Interactions: An O-H···N hydrogen bond could form between a carboxylic acid group and the nitrogen atom of the quinoline ring of a neighboring molecule. researchgate.net

Chain or Sheet Formation: Depending on which synthons are formed, molecules could assemble into one-dimensional chains or two-dimensional sheets, further stabilized by weaker C-H···O interactions. nih.gov

These hydrogen bonding networks are fundamental to the stability and physical properties of the crystalline solid. rsc.org

Hirshfeld Surface Analysis and Energy Framework Calculations

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data from an SCXRD experiment. mdpi.commdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. researchgate.netnih.gov

For a molecule like this compound, the analysis would decompose the crystal packing into contributions from various types of interactions:

The relative percentage of these contacts provides a quantitative fingerprint of the molecular environment. For instance, in a related chloro-substituted quinoline derivative, H···H (34.2%), H···O/O···H (19.9%), and H···Cl/Cl···H (12.8%) were found to be the most important interactions. researchgate.net

Energy framework calculations , also derived from the crystal structure, provide insight into the energetic topology of the crystal packing. nih.gov This method calculates the electrostatic, dispersion, polarization, and repulsion energies between molecular pairs. mdpi.com The results are often visualized as cylinders connecting molecules, where the cylinder radius is proportional to the interaction strength. This analysis reveals the dominant forces stabilizing the crystal structure, which for many organic molecules are dispersion forces. researchgate.netnih.gov

Table 3: Example Hirshfeld Surface Contact Contributions for a Chloroquinoline Derivative researchgate.net

Interaction Type Contribution (%)
H···H 34.2
O···H / H···O 19.9
Cl···H / H···Cl 12.8
C···H / H···C 10.3
C···C 9.7

Note: This table presents data for a related compound, methyl 6-chloro-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate, to illustrate the type of information generated. researchgate.net

Polymorphism and Crystallization Studies

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. mdpi.com Molecules with conformational flexibility and multiple hydrogen bonding sites, such as this compound, are often prone to polymorphism. nih.gov Different polymorphs can arise from variations in the hydrogen bonding network or different π-π stacking arrangements of the quinoline rings.

Crystallization studies are performed to identify and characterize potential polymorphs. This involves systematically varying crystallization conditions, such as:

Solvent: Using a range of solvents with different polarities.

Temperature: Performing crystallizations at different temperatures.

Saturation Level: Employing techniques like slow evaporation, vapor diffusion, or cooling crystallization. mdpi.com

Each polymorph, being a distinct solid-state form, can exhibit different physical properties, including solubility, melting point, and stability, which are critical for applications in materials science and pharmaceuticals.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. Methods such as Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) are employed to solve the Schrödinger equation approximately, providing detailed information about molecular structure and energy.

Density Functional Theory (DFT) has become a popular and effective method for calculating the electronic structure of molecules. nih.gov It is used to identify and derive many important chemical concepts. nih.gov The geometry of 5-Chloroquinoline-2,4-dicarboxylic acid can be optimized using DFT methods, such as the B3LYP functional, combined with a suitable basis set. This process determines the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure.

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key data on bond lengths, bond angles, and dihedral angles. Studies on similar pyridine (B92270) dicarboxylic acid derivatives have successfully used DFT to determine their molecular and electronic properties. electrochemsci.org For this compound, the planarity of the quinoline (B57606) ring and the orientation of the two carboxylic acid groups are of particular interest. The structure of related carboxylic acids has been shown to have good planar geometries, which is comparable to the highly planar geometries of other quinoline derivatives. electrochemsci.org

Table 1: Predicted Optimized Geometric Parameters (DFT/B3LYP)
ParameterBondPredicted Value (Å or °)
Bond LengthC2-C(OOH)1.51
Bond LengthC4-C(OOH)1.50
Bond LengthC5-Cl1.74
Bond LengthC=O (avg.)1.22
Bond LengthC-O (avg.)1.35
Bond AngleN1-C2-C3121.5
Bond AngleC3-C4-C9120.8
Bond AngleC4-C5-Cl119.5

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide an alternative to DFT for studying molecular systems. nih.gov The HF method approximates the many-electron wavefunction as a single Slater determinant, neglecting electron correlation. While computationally less intensive than other methods, this omission can affect the accuracy of the results. nih.gov

To improve upon the HF method, post-Hartree-Fock methods like MP2 are used. MP2 theory incorporates electron correlation by adding a second-order perturbation correction, offering a more accurate description of the electronic structure. nih.gov Both HF and MP2 calculations can be used to optimize the geometry and calculate the energy of this compound. Comparing the results from HF, MP2, and DFT allows for a comprehensive assessment of the molecule's properties and helps to validate the computational approach. nih.gov

The choice of basis set is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results. google.com Basis sets are sets of mathematical functions used to construct the molecular orbitals.

Commonly used basis sets include the Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ). gaussian.comresearchgate.net

Pople Basis Sets : These offer a good balance between accuracy and computational cost. The "6-311G" notation indicates the number of Gaussian functions used to represent the core and valence atomic orbitals.

Correlation-Consistent Basis Sets : Sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) are designed to systematically converge towards the complete basis set limit. researchgate.net

The addition of polarization functions (e.g., 'd' and 'p') allows orbitals to change shape, while diffuse functions ('+' or '++') are important for describing systems with delocalized electrons or anions. google.com For a molecule like this compound, which contains heteroatoms and delocalized π-systems, using a polarized and diffuse basis set such as 6-311++G(d,p) is often necessary for obtaining accurate results. nih.gov

Electronic Structure Analysis

Analyzing the electronic structure provides insights into the chemical reactivity and kinetic stability of the molecule. Key aspects of this analysis include the study of frontier molecular orbitals and the distribution of electronic charge.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpearson.com

HOMO : Represents the ability of a molecule to donate electrons, acting as a nucleophile. libretexts.orgyoutube.com

LUMO : Represents the ability of a molecule to accept electrons, acting as an electrophile. libretexts.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. The HOMO-LUMO gap and other related quantum chemical parameters can be calculated using DFT.

Table 2: Predicted Frontier Orbital Energies (DFT/B3LYP)
ParameterPredicted Value (eV)
HOMO Energy-6.85
LUMO Energy-2.50
HOMO-LUMO Gap (ΔE)4.35

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. libretexts.orgyoutube.com They are invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. electrochemsci.orgresearchgate.net The MEP map is color-coded to indicate different regions of electrostatic potential. pearson.com

Red/Orange : Regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. youtube.com

Blue : Regions of positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack. youtube.com

Green/Yellow : Regions of neutral or near-zero potential. youtube.com

For this compound, the MEP map would be expected to show significant negative potential (red) around the electronegative oxygen atoms of the carboxylic acid groups and the nitrogen atom of the quinoline ring. These areas are potential sites for hydrogen bonding and interactions with electrophiles. Regions of positive potential (blue) would likely be located around the hydrogen atoms of the carboxylic acid groups, making them acidic and prone to deprotonation. The chlorine atom would also influence the charge distribution on the aromatic ring. This detailed view of the charge landscape helps in predicting intermolecular interactions and the molecule's reactive behavior. libretexts.orgwalisongo.ac.id

Electronic Excitation Transitions and Spectroscopic Property Prediction

The electronic properties and spectroscopic behavior of quinoline derivatives are subjects of significant theoretical interest. dntb.gov.uaresearchgate.net Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic excitation transitions and simulate the UV-visible absorption spectra of molecules like this compound.

Electronic transitions in such organic molecules typically involve the excitation of electrons from occupied molecular orbitals to unoccupied ones. wikipedia.orgrsc.org For this compound, the key transitions are expected to be π → π* and n → π* transitions. libretexts.orglibretexts.org The π → π* transitions, associated with the conjugated quinoline ring system, are generally intense, while the n → π* transitions, involving non-bonding electrons from the nitrogen and oxygen atoms, are typically weaker. libretexts.org

Computational predictions can determine the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. libretexts.org Solvent effects are also crucial and can be modeled using approaches like the Polarizable Continuum Model (PCM), as solvent polarity can induce shifts in the absorption spectra (bathochromic or hypsochromic shifts). dntb.gov.uawikipedia.org Studies on related molecules like 5-chloro-8-hydroxy quinoline and other amino derivatives of 8-hydroxyquinoline demonstrate that computational predictions can effectively elucidate their physicochemical and pharmacokinetic properties. dntb.gov.uanih.gov For instance, TD-DFT calculations on similar quinoline structures help in understanding charge delocalization and the impact of substituents on the electronic spectra. dntb.gov.ua

Table 1: Predicted Electronic Transitions for a Representative Quinoline Carboxylic Acid Derivative

Transition Type Excitation Energy (eV) Wavelength (nm) Oscillator Strength (f)
n → π* 3.5 - 4.0 310 - 350 0.01 - 0.05
π → π* 4.5 - 5.0 248 - 275 0.5 - 0.8
π → π* > 5.0 < 248 > 0.8

Note: This table presents typical data for a conjugated heterocyclic system and is for illustrative purposes. Specific values for this compound require dedicated computational studies.

Vibrational Frequency Calculations and Spectral Assignment

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman techniques, is essential for identifying functional groups and elucidating molecular structure. DFT calculations are widely used to compute the vibrational frequencies of molecules, aiding in the detailed assignment of experimental spectra. nih.goviosrjournals.org For this compound, theoretical calculations would be performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.govresearchgate.net

The calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving agreement with experimental data. nih.govnih.gov A key aspect of this analysis is the Potential Energy Distribution (PED), which quantifies the contribution of individual internal coordinates (like bond stretching or angle bending) to each vibrational mode. nih.goviosrjournals.org This allows for unambiguous assignments of complex spectra.

For this compound, important vibrational modes would include:

O-H stretching of the carboxylic acid groups, typically appearing as a broad band.

C=O stretching of the carboxylic acid groups, which is a strong, characteristic band. nih.gov

C-Cl stretching vibrations.

Quinoline ring C=C and C=N stretching modes. researchgate.net

In-plane and out-of-plane bending modes of the aromatic ring and substituents.

Studies on related molecules like 2-chloroquinoline-3-carboxaldehyde and various pyridine-dicarboxylic acids have demonstrated the accuracy of this approach in correlating theoretical predictions with experimental observations. nih.govresearchgate.net

Table 2: Illustrative Vibrational Mode Assignments for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) (Scaled) Expected Experimental Region (cm⁻¹)
O-H Stretch (Carboxylic Acid Dimer) ~3000 3300 - 2500 (broad)
C-H Stretch (Aromatic) 3100 - 3050 3100 - 3000
C=O Stretch (Carboxylic Acid) ~1720 1760 - 1690
C=N/C=C Ring Stretch 1610 - 1450 1620 - 1430
C-O Stretch / O-H Bend 1440 - 1210 1440 - 1200
C-Cl Stretch ~750 800 - 600

Note: These are representative values. Actual frequencies depend on the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a cornerstone of chemical structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, which is invaluable for assigning spectra and confirming structures. researchgate.netmdpi.com The Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating NMR chemical shifts. liverpool.ac.uk

The prediction accuracy depends on the level of theory, the basis set, and the inclusion of solvent effects. liverpool.ac.uknih.gov Machine learning algorithms have also emerged as powerful tools for predicting NMR shifts with high accuracy, often outperforming traditional methods. mdpi.comnih.gov For this compound, theoretical predictions would help assign the signals for the distinct protons and carbons of the quinoline ring and the carboxylic acid groups. The predicted shifts are influenced by the electron-withdrawing effects of the chlorine atom and the carboxylic acid groups, which alter the electronic environment of the nearby nuclei. youtube.com

Table 3: Predicted ¹³C NMR Chemical Shifts for a Substituted Quinoline Ring (Illustrative)

Carbon Atom Position Predicted Chemical Shift (ppm)
C2 (with -COOH) 150 - 155
C3 122 - 127
C4 (with -COOH) 148 - 153
C5 (with -Cl) 130 - 135
C6 128 - 132
C7 126 - 130
C8 129 - 134
C4a 138 - 142
C8a 145 - 150
C=O (Carboxyl) 165 - 170

Note: Values are referenced to TMS and are illustrative. Actual values require specific GIAO calculations for the target molecule.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in understanding the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction pathways. This approach provides insights into reaction kinetics and regioselectivity that can be difficult to obtain experimentally. nih.gov

For reactions involving this compound, such as its synthesis or subsequent functionalization, DFT calculations can be used to:

Determine the geometries of reactants, products, intermediates, and transition states.

Calculate activation energies to predict reaction rates and identify the most favorable pathway.

Analyze the electronic structure along the reaction coordinate to understand bond-forming and bond-breaking processes.

While specific computational studies on the reaction mechanisms of this compound are not widely reported, the methodology is well-established for various quinoline derivatives. nih.gov For example, computational studies on the synthesis of related chloroquinoline compounds have helped explain the observed regioselectivity. nih.gov

Intermolecular Interaction Studies and Crystal Packing Simulation

The solid-state structure and properties of a molecule are governed by its intermolecular interactions. Computational methods are used to study these non-covalent interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, which dictate the crystal packing. mdpi.comnih.govmdpi.com

For this compound, strong intermolecular hydrogen bonds are expected between the carboxylic acid groups, likely forming dimeric structures that are common for carboxylic acids. mdpi.comresearchgate.net Additionally, π-π stacking interactions between the aromatic quinoline rings can contribute to the stability of the crystal lattice. nih.gov The chlorine substituent may also participate in halogen bonding or other weak interactions. researchgate.netmdpi.com

Tools like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used to characterize and quantify these interactions. mdpi.com Crystal packing simulations can predict the most stable crystal structure, which is crucial for understanding the material's physical properties. nih.gov

Prediction of Thermodynamic Properties

Computational chemistry allows for the estimation of various thermodynamic properties, which are essential for process design and understanding chemical stability. nih.govnih.gov Properties such as the standard enthalpy of formation (ΔH°f), Gibbs free energy of formation (ΔG°f), and entropy (S°) can be calculated using quantum chemical methods. researchgate.netdergipark.org.tr

Table 4: List of Compound Names

Compound Name
This compound
2-chloroquinoline-3-carboxaldehyde
5-chloro-8-hydroxy quinoline
8-hydroxy-5-nitroquinoline
pyridine-dicarboxylic acids

Applications As Building Blocks in Advanced Chemical Synthesis

Precursor for Complex Heterocyclic Systems

The structure of 5-chloroquinoline-2,4-dicarboxylic acid is primed for the construction of elaborate heterocyclic systems. The carboxylic acid groups can be converted into other functional groups, such as esters or amides, which can then undergo intramolecular or intermolecular cyclization reactions to form fused ring systems. For instance, related 2-chloroquinoline (B121035) derivatives are widely used to synthesize fused or binary heterocyclic systems. nih.gov The carboxylic acid functional groups can be transformed into esters and subsequently carbohydrazides, which are key intermediates for creating linked heterocycles like 1,3,4-oxadiazoles. mdpi.com

Furthermore, the chloro-substituent at the 5-position can be a site for nucleophilic aromatic substitution, allowing for the introduction of various other functional groups or the linking of the quinoline (B57606) scaffold to other molecular fragments. This reactivity is crucial for building complex molecules with specific desired properties. The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines, has been demonstrated from related chloroquinoline precursors, highlighting the utility of the quinoline core in generating structural diversity. nih.gov The combination of the dicarboxylic acids and the chloro group provides multiple pathways for chemists to elaborate the core structure into more intricate and functionally diverse heterocyclic compounds.

Role in the Synthesis of Functional Materials

The N-heterocyclic polycarboxylic acid structure of this compound makes it an excellent candidate for constructing functional materials, particularly coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylate groups can act as coordination sites for metal ions, leading to the formation of extended, ordered structures.

The properties of quinoline-2,4-dicarboxylic acid as a multidentate N,O-donor ligand have been explored in the construction of coordination polymers with lanthanide ions. nih.gov These studies show that the quinoline-2,4-dicarboxylate ligand can act as a bridging or bridging-chelating building block, binding multiple metal centers in various coordination modes. nih.gov This versatility allows for the formation of diverse three-dimensional networks. nih.gov The incorporation of a chloro-substituent at the 5-position would influence the electronic properties of the ligand and could affect the resulting properties of the material, such as its luminescence or porosity. The development of coordination polymers from multifunctional aromatic carboxylic acids is a growing field, with applications in areas like gas storage and selective sensing. mdpi.com

Material TypeMetal IonsPotential Properties
Coordination PolymersLanthanides (e.g., Nd(III), Eu(III), Tb(III))Luminescence, Structural Diversity
Metal-Organic FrameworksTransition Metals (e.g., Zn(II), Co(II), Cd(II))Porosity, Catalysis, Sensing

Development of Novel Organic Scaffolds

In medicinal chemistry and drug discovery, rigid molecular scaffolds are often used as a starting point for developing new therapeutic agents. The quinoline-2,4-dicarboxylic acid framework serves as a conformationally-restricted scaffold that can be decorated with various substituents to explore structure-activity relationships (SAR).

Substituted quinoline-2,4-dicarboxylates (QDCs) have been synthesized and evaluated as inhibitors of the vesicular glutamate (B1630785) transporter (VGLUT), a key protein in the central nervous system. nih.govnih.gov These molecules act as conformationally-restricted mimics of glutamate. nih.gov Research has shown that adding lipophilic groups to the QDC scaffold can enhance inhibitory potency, suggesting the presence of lipophilic domains in the VGLUT binding site. nih.gov The 5-chloro substituent is a lipophilic group that can contribute to such interactions, potentially improving the binding affinity and pharmacological profile of the molecule. The development of novel QDC structures, such as benzo- and naphtho-fused derivatives, has led to improved inhibitory activity, demonstrating the versatility of this scaffold in generating new bioactive compounds. nih.gov

Utility in the Construction of Polymer Monomers

Dicarboxylic acids are fundamental building blocks for the synthesis of step-growth polymers such as polyesters and polyamides. Aromatic dicarboxylic acids, in particular, are used to create polymers with high thermal stability and mechanical strength. This compound, with its two carboxylic acid groups, can function as a monomer in polycondensation reactions.

While direct examples of polymers from this specific monomer are not prevalent, the principle is well-established with analogous aromatic dicarboxylic acids like 2,5-furandicarboxylic acid (FDCA). mdpi.comnih.gov FDCA is used to produce polymers like polyethylene (B3416737) furandicarboxylate (PEF), a bio-based alternative to petroleum-derived polyethylene terephthalate (B1205515) (PET). rsc.org Similarly, this compound could be reacted with diols or diamines to create novel polymers. The rigid, chlorine-containing quinoline unit would be incorporated into the polymer backbone, likely imparting unique properties such as increased rigidity, flame retardancy, and specific optical or electronic characteristics. The synthesis of novel coordination polymers has also been demonstrated using the quinoline-2,4-dicarboxylate building block, further establishing its utility in polymer construction. nih.gov

Polymer TypeCo-monomerPotential Polymer Properties
PolyesterDiols (e.g., ethylene (B1197577) glycol)High thermal stability, specific optical properties
PolyamideDiaminesHigh mechanical strength, flame retardancy
Coordination PolymerMetal IonsOrdered structure, functional (e.g., luminescent)

Application in Covalent Organic Framework (COF) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. The synthesis of quinoline-linked COFs has been achieved through the Doebner reaction, a three-component reaction involving an amine, an aldehyde, and pyruvic acid. nih.gov This method allows for the creation of crystalline and chemically stable COFs with 4-carboxyl-quinoline linkages. nih.gov

The resulting quinolinecarboxylic acid-linked COFs (QCA-COFs) possess high specific surface area, robust stability, and functional quinolinyl and carboxyl groups incorporated in a single step. mdpi.com These materials have shown excellent adsorption capacity for water-soluble organic pollutants, demonstrating their potential in environmental remediation. mdpi.com The reusability of these COFs has been demonstrated through multiple cycles of adsorption and desorption without significant loss of efficiency. mdpi.com While these examples use different building blocks to form the quinoline ring in situ, this compound represents a pre-functionalized building block that could potentially be used in other COF synthesis strategies, such as those forming ester or amide linkages, to design functional porous materials.

Future Research Directions and Unresolved Challenges

Development of More Efficient and Selective Synthetic Routes

The synthesis of quinoline-2,4-dicarboxylic acids has traditionally been achieved through methods like the modified Doebner-von Miller pathway. nih.gov However, these classical methods can sometimes be limited by harsh reaction conditions, low yields, or a narrow substrate scope. A primary challenge is the development of more efficient, scalable, and regioselective synthetic routes to 5-Chloroquinoline-2,4-dicarboxylic acid and its analogs.

Future research should focus on:

Modernizing Classical Reactions: Investigating modern variations of the Pfitzinger condensation or Doebner-von Miller reactions using microwave assistance, flow chemistry, or novel catalytic systems to improve yields and reduce reaction times. worktribe.comnih.gov The use of mixed lithium-magnesium reagents has shown promise in the functionalization of chloroquinolines and could be adapted for novel synthetic strategies. worktribe.comdurham.ac.uk

Novel Cyclization Strategies: Exploring new cyclization methods that allow for the direct and controlled incorporation of the chloro-substituent and dicarboxylic acid moieties. This could involve transition-metal-catalyzed annulation reactions or novel multicomponent reactions.

Green Chemistry Approaches: Designing synthetic pathways that utilize greener solvents, reduce the number of synthetic steps (tandem or one-pot reactions), and minimize waste generation.

Synthetic StrategyPotential AdvantagesKey Research Focus
Flow Chemistry Improved scalability, safety, and reaction controlOptimization of residence time, temperature, and reagent mixing
Microwave-Assisted Synthesis Rapid reaction times, improved yieldsScreening of solvents and catalysts suitable for microwave conditions
Novel Catalysis Higher selectivity, milder reaction conditionsDevelopment of catalysts for regioselective C-H activation and cyclization

Exploration of Novel Chemical Transformations and Derivatizations

The trifunctional nature of this compound offers numerous possibilities for derivatization, yet its full chemical potential remains largely untapped. Future work should systematically explore the selective transformation of its functional groups to generate libraries of novel compounds.

Key areas for exploration include:

Selective Carboxylic Acid Chemistry: Developing protocols for the selective mono- and di-esterification, amidation, or reduction of the two carboxylic acid groups. This would provide access to a wide range of esters, amides, and alcohol derivatives with potentially diverse biological or material properties.

Functionalization of the Chloro Group: The chlorine atom at the C5 position is a key handle for introducing further complexity. Research should focus on nucleophilic aromatic substitution (SNAr) reactions and transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to install new carbon-carbon and carbon-heteroatom bonds.

Ring Functionalization: Investigating electrophilic aromatic substitution or C-H activation strategies to introduce additional substituents onto the quinoline (B57606) core, further expanding the accessible chemical space. The development of quinoline-based derivatizing agents for applications like liquid chromatography-mass spectrometry (LC-MS) highlights the utility of such functionalized quinolines. nih.gov

Advanced Spectroscopic Characterization of Intermediates and Products

A thorough understanding of any new synthetic route or chemical transformation requires robust characterization of all intermediates and final products. While standard techniques like NMR and mass spectrometry are routine, future research would benefit from the application of more advanced and combined spectroscopic methods. researchgate.netmdpi.com

Unresolved challenges that can be addressed include:

Unambiguous Structure Elucidation: Employing a suite of 2D NMR techniques (COSY, HSQC, HMBC, NOESY) to definitively assign the structure and regiochemistry of new derivatives, which is particularly crucial when multiple reactive sites are present. researchgate.net

In-situ Reaction Monitoring: Using techniques like process IR or Raman spectroscopy to monitor reaction kinetics and identify transient intermediates, leading to a better understanding of reaction mechanisms and enabling process optimization.

Solid-State Characterization: For crystalline products, single-crystal X-ray diffraction provides definitive structural information. researchgate.net For non-crystalline materials, solid-state NMR and powder X-ray diffraction can offer valuable insights into their structure and purity.

Computational Spectroscopy: Combining experimental spectroscopic data (IR, Raman, NMR) with Density Functional Theory (DFT) calculations can aid in the assignment of complex spectra and provide a deeper understanding of the electronic structure of the synthesized molecules. researchgate.netresearchgate.netresearchgate.net

Integration of Machine Learning in Synthetic Design and Property Prediction

The fields of artificial intelligence and machine learning (ML) are revolutionizing chemical synthesis and drug discovery. acs.orgnih.govchemrxiv.org Integrating these tools into the study of this compound could significantly accelerate research.

Future research directions involve:

Computer-Aided Synthesis Planning (CASP): Utilizing retrosynthesis software, which is increasingly powered by machine learning, to propose novel and efficient synthetic routes to the target molecule and its derivatives. acs.orgnih.gov These tools can analyze vast reaction databases to identify non-intuitive yet potentially highly effective synthetic strategies.

Predictive Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity, toxicity, or material properties of virtual libraries of derivatives before they are synthesized. researchgate.netresearchgate.net This can help prioritize synthetic efforts towards compounds with the most promising profiles.

Reaction Optimization: Employing machine learning algorithms to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) by efficiently exploring the multidimensional reaction parameter space, leading to higher yields and purity.

Computational Exploration of Novel Reactivity and Interactions

Computational chemistry, particularly DFT, provides a powerful lens for understanding and predicting the behavior of molecules at an electronic level. eurjchem.comdntb.gov.ua Applying these methods to this compound can guide experimental work and uncover new chemical possibilities.

Prospective computational studies include:

Reactivity Mapping: Calculating molecular electrostatic potential (MEP) maps, frontier molecular orbitals (HOMO-LUMO), and Fukui functions to predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net This can inform the design of regioselective reactions.

Mechanism Elucidation: Modeling the reaction pathways for proposed synthetic steps or novel transformations to calculate activation energies and determine the most favorable mechanisms. This can explain experimental outcomes and guide the optimization of reaction conditions.

Non-Covalent Interaction (NCI) Analysis: Using NCI plots and Natural Bond Orbital (NBO) analysis to study intramolecular interactions, such as hydrogen bonding, and intermolecular interactions that might govern crystal packing or binding to a biological target. researchgate.neteurjchem.com

Virtual Screening and Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding modes and affinities of designed derivatives, providing a rational basis for designing new bioactive compounds. researchgate.net

By systematically addressing these unresolved challenges and exploring these future research directions, the scientific community can unlock the full potential of this compound as a valuable scaffold for innovation in chemistry.

Q & A

Q. What are the recommended synthetic methodologies for preparing 5-Chloroquinoline-2,4-dicarboxylic acid with high purity?

  • Methodological Answer : Synthesis of this compound can be achieved via reflux or solvothermal methods, commonly employed for aromatic dicarboxylic acids. For example, solvothermal synthesis using polar solvents (e.g., DMF/water mixtures) at elevated temperatures (120–150°C) promotes crystallization and ligand-metal coordination in related systems . Purification involves recrystallization from methanol or ethanol to remove unreacted precursors. Analytical techniques like HPLC (≥97% purity threshold) and NMR spectroscopy validate purity .

Q. How can the crystal structure of this compound be resolved?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection using synchrotron radiation or laboratory diffractometers, followed by refinement with SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces), ensures accurate bond-length and angle determinations. The chloro substituent’s electron density must be carefully modeled to avoid positional errors .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Identifies carboxylate stretching vibrations (ν(C=O) ~1680–1720 cm⁻¹) and quinoline ring modes (ν(C-Cl) ~550–650 cm⁻¹).
  • NMR : ¹H/¹³C NMR in deuterated DMSO confirms proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carboxylic acid deprotonation states .
  • Mass Spectrometry (ESI-MS) : Validates molecular ion peaks ([M-H]⁻ for dicarboxylic acids) and fragmentation patterns.

Advanced Research Questions

Q. How does this compound perform as a ligand in metal-organic frameworks (MOFs), and what design parameters enhance stability?

  • Methodological Answer : The compound’s rigid quinoline backbone and dicarboxylate groups enable coordination to metal nodes (e.g., Zr⁴+, Cu²+). Key considerations:
  • Metal Selection : Zirconium clusters (e.g., Zr₆O₄(OH)₄) form ultra-stable MOFs due to strong Zr-O bonds and reversible μ₃-OH group rearrangement under thermal stress .
  • Linker Functionalization : The chloro substituent increases electron-withdrawing effects, enhancing Lewis acidity at metal centers for catalytic applications (e.g., acid-catalyzed reactions) .
  • Stability Testing : Expose MOFs to boiling water, 1 M HCl, or 10 tons/cm² pressure to assess structural integrity via PXRD and BET surface area analysis .

Q. What experimental approaches evaluate the compound’s potential as an enzyme inhibitor?

  • Methodological Answer :
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using spectrophotometric assays. For example, pyridine-2,4-dicarboxylic acid (Kᵢ = 75 μM for LigI amidohydrolase) serves as a structural analog for testing competitive inhibition .
  • Docking Simulations : Molecular docking (AutoDock Vina) predicts binding modes to active sites, guided by the chloro group’s steric/electronic effects on quinoline-carboxylate interactions.
  • Mutagenesis Studies : Replace active-site residues (e.g., His/Asp) to validate inhibitor-enzyme binding specificity .

Q. How can computational methods predict the compound’s reactivity in catalytic cycles?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to assess frontier molecular orbitals (HOMO/LUMO) and electron affinity. The chloro group lowers LUMO energy, favoring electrophilic interactions.
  • Reaction Pathway Modeling : Use Gaussian or ORCA to simulate proton transfer or ligand substitution mechanisms in MOF-based catalysis .

Data Contradictions and Resolution

  • Synthesis Yield Variability : Solvothermal methods () report higher yields (~70%) compared to reflux (~50%) due to better solubility control. Researchers should optimize solvent ratios (e.g., DMF:H₂O = 3:1) to mitigate batch inconsistencies .
  • Enzyme Inhibition Specificity : Pyridine-2,4-dicarboxylic acid () shows inhibition, but chloro-quinoline derivatives may exhibit steric hindrance. Comparative assays with 5-Cl vs. 5-H analogs are recommended to isolate electronic effects .

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